1-Cyclobutanecarbonyl-1,2,3,4-tetrahydro-1,5-naphthyridine
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Overview
Description
1-Cyclobutanecarbonyl-1,2,3,4-tetrahydro-1,5-naphthyridine is a heterocyclic compound that features a naphthyridine core fused with a cyclobutanecarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydro-1,5-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Heck reaction of aminopyridine derivatives with palladium acetate, tri-tert-butylphosphonium tetrafluoroborate, and N,N-dicyclohexylmethylamine in cumene at elevated temperatures . This reaction yields an intermediate that undergoes cyclization to form the desired naphthyridine compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Cyclobutanecarbonyl-1,2,3,4-tetrahydro-1,5-naphthyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the naphthyridine ring, facilitated by reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of fully saturated naphthyridine compounds.
Scientific Research Applications
1-Cyclobutanecarbonyl-1,2,3,4-tetrahydro-1,5-naphthyridine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacologically active agent, with applications in the development of new drugs for various diseases.
Material Science: Its unique structural properties make it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating the interactions of heterocyclic compounds with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydro-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: A simpler analog without the cyclobutanecarbonyl group.
1,6-Naphthyridine: Another isomer with different positioning of nitrogen atoms in the ring.
Quinoline: A structurally related compound with a single nitrogen atom in the ring.
Uniqueness
1-Cyclobutanecarbonyl-1,2,3,4-tetrahydro-1,5-naphthyridine is unique due to the presence of the cyclobutanecarbonyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
cyclobutyl(3,4-dihydro-2H-1,5-naphthyridin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-13(10-4-1-5-10)15-9-3-6-11-12(15)7-2-8-14-11/h2,7-8,10H,1,3-6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYBLKZXBLITRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCC3=C2C=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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